molecular formula C16H24ClNO4 B1450522 (S)-1-Benzyl 5-tert-butyl 2-aminopentanedioate hydrochloride CAS No. 98102-32-0

(S)-1-Benzyl 5-tert-butyl 2-aminopentanedioate hydrochloride

Cat. No. B1450522
CAS RN: 98102-32-0
M. Wt: 329.82 g/mol
InChI Key: PZCDXXIAXZLMQY-ZOWNYOTGSA-N
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Description

(S)-1-Benzyl 5-tert-butyl 2-aminopentanedioate hydrochloride, commonly referred to as (S)-BTPAP-HCl, is a chiral reagent used for the synthesis of chiral compounds. It is a versatile reagent, capable of being used in a variety of synthetic reactions, and has been used in a wide range of synthetic applications, including asymmetric synthesis and the synthesis of pharmaceuticals.

Scientific Research Applications

Multifunctional Dendrimers Construction

The compound has been utilized in the synthesis of multifunctional dendrimers. Monomers like di-tert-butyl 4-(3-[X]oxypropyl)-4-aminoheptanedioate, designed and synthesized for this purpose, are essential for constructing such dendrimers, which have applications in nanotechnology and material sciences (Newkome et al., 2003).

HIV-Protease Activity Detection

Derivatives of the compound have been used in developing assays for detecting HIV-protease activity. The synthesis of specific protected amino acids and their application in solid-phase peptide synthesis creates sequence-specific chromogenic protease substrates, crucial in the biomedical field for the detection and study of HIV (Badalassi et al., 2002).

MRI Contrast Agent Development

The compound has contributed to the synthesis of chiral tetraazamacrocycles, key intermediates in manufacturing MRI contrast agents. The process involves an improved synthesis of orthogonally protected chiral glutarate arms, demonstrating the compound's significance in advanced medical imaging technologies (Levy et al., 2009).

Asymmetric Synthesis of Functionalised Compounds

It has been used in the asymmetric synthesis of orthogonally funtionalised compounds, showcasing its utility in creating complex molecules with potential applications in various chemical industries (Garrido et al., 2004).

Antimycobacterial Activities

Derivatives of the compound show antimycobacterial activities, indicating its potential in developing therapeutic agents against diseases like tuberculosis. The structure-activity relationship also sheds light on the molecular interactions important for biological activity (Moreth et al., 2014).

UV Absorber Development

It has been employed in the synthesis of compounds containing a benzotriazole and a disulfide bond, serving as potent UV absorbers. These compounds protect against ultraviolet damage, demonstrating applications in industries like plastics and coatings (Ku, 2014).

properties

IUPAC Name

1-O-benzyl 5-O-tert-butyl (2S)-2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4.ClH/c1-16(2,3)21-14(18)10-9-13(17)15(19)20-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCDXXIAXZLMQY-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98102-32-0
Record name 1-O-benzyl 5-O-tert-butyl (2S)-2-aminopentanedioate;hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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